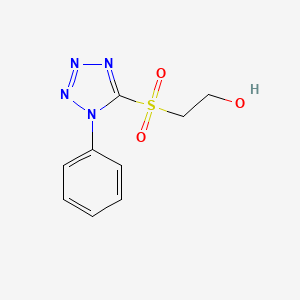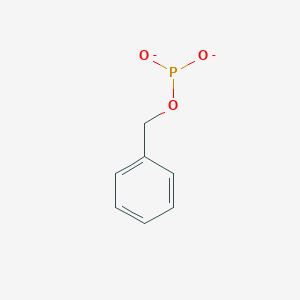
Benzyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl phosphite is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphite moiety This compound is of significant interest due to its versatile applications in organic synthesis, particularly in the formation of phosphorus-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl phosphite can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3 C}_6\text{H}_5\text{CH}_2\text{OH} + \text{PCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{O})_3\text{P} + 3 \text{HCl} ]
Another method involves the reaction of benzyl chloride with tris(trimethylsilyl) phosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction conditions typically involve refluxing the reactants in an inert solvent like toluene.
Industrial Production Methods: Industrial production of this compound often employs the Michaelis-Arbuzov reaction, where benzyl bromide reacts with trialkyl phosphite under controlled conditions. This method is favored for its high yield and efficiency. The reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{(RO)}_3\text{P} \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{O})_3\text{P} + \text{RBr} ]
Análisis De Reacciones Químicas
Types of Reactions: Benzyl phosphite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzyl phosphate using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: this compound can be hydrolyzed to benzyl alcohol and phosphorous acid in the presence of water.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Water or aqueous acidic conditions.
Major Products:
Oxidation: Benzyl phosphate.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Benzyl alcohol and phosphorous acid.
Aplicaciones Científicas De Investigación
Benzyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorus-containing compounds, including phosphonates and phosphates. It is also employed in the preparation of ligands for catalysis.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and as probes for studying biological pathways involving phosphorus.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly as pro-drugs and enzyme inhibitors.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mecanismo De Acción
The mechanism of action of benzyl phosphite involves its ability to form stable phosphorus-carbon bonds. In biological systems, this compound derivatives can act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions. The molecular targets often include enzymes involved in phosphorylation and dephosphorylation processes. The pathways involved typically include the inhibition of key enzymes, leading to the modulation of metabolic pathways.
Comparación Con Compuestos Similares
Benzyl phosphate: Similar to benzyl phosphite but contains a phosphate group instead of a phosphite group.
Trithis compound: Contains three benzyl groups attached to a phosphite moiety.
Benzyl phosphonate: Contains a phosphonate group instead of a phosphite group.
Comparison:
Benzyl phosphate: is more stable and less reactive compared to this compound due to the presence of a phosphate group.
Trithis compound: has multiple benzyl groups, making it more reactive and suitable for multi-step synthesis.
Benzyl phosphonate: is structurally similar but has different reactivity and applications due to the presence of a phosphonate group.
This compound stands out due to its unique reactivity and versatility in forming phosphorus-carbon bonds, making it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
409323-20-2 |
|---|---|
Fórmula molecular |
C7H7O3P-2 |
Peso molecular |
170.10 g/mol |
Nombre IUPAC |
benzyl phosphite |
InChI |
InChI=1S/C7H7O3P/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2/q-2 |
Clave InChI |
QMJUEAKSVSCCQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
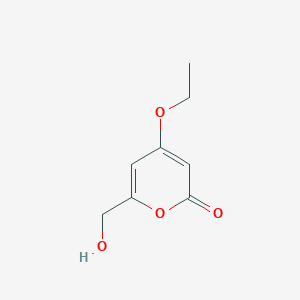
![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
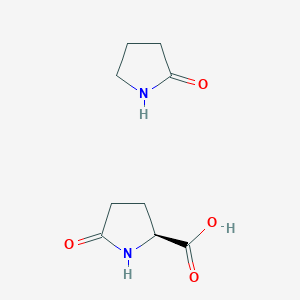
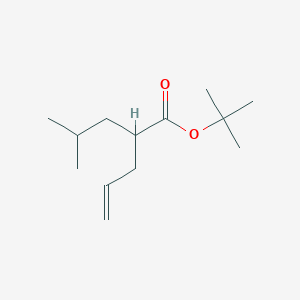
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
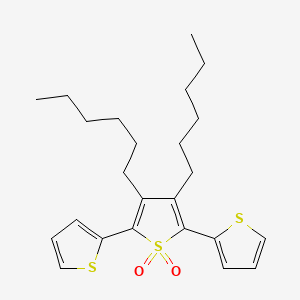
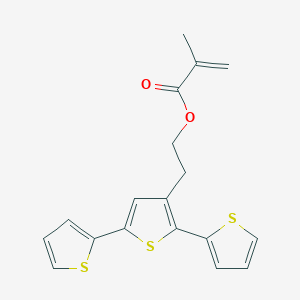
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
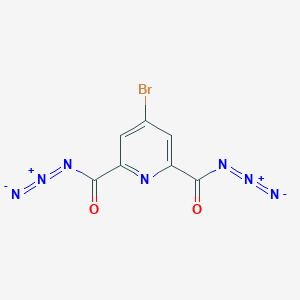
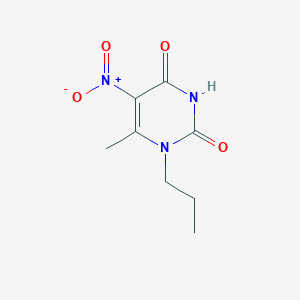
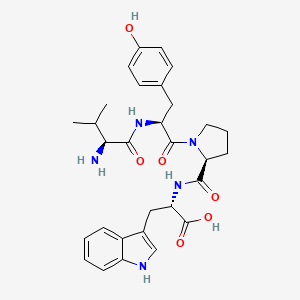
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
